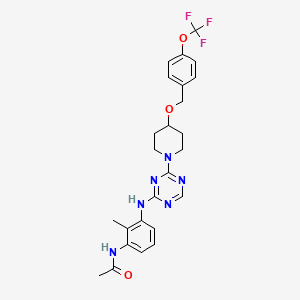

TC-N 1752

Description

Properties

IUPAC Name |

N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F3N6O3/c1-16-21(31-17(2)35)4-3-5-22(16)32-23-29-15-30-24(33-23)34-12-10-19(11-13-34)36-14-18-6-8-20(9-7-18)37-25(26,27)28/h3-9,15,19H,10-14H2,1-2H3,(H,31,35)(H,29,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKAFHZJICDACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C)NC2=NC(=NC=N2)N3CCC(CC3)OCC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channel 1.7 (NaV1.7), encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] Expressed predominantly in peripheral nociceptive neurons, NaV1.7 acts as a key regulator of action potential generation in response to noxious stimuli.[1] Genetic studies in humans have solidified its role as a crucial target for analgesic drug development; gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1] TC-N 1752 has emerged as a potent and selective inhibitor of NaV1.7, demonstrating analgesic properties in preclinical models of persistent and inflammatory pain.[2][3][4] This technical guide provides an in-depth overview of this compound, including its inhibitory profile, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Data: Inhibitory Profile of this compound

This compound exhibits potent, state-dependent inhibition of human NaV1.7 channels.[4] Its inhibitory activity is significantly greater on channels in an inactivated state compared to a resting state.[4][5] The compound also displays selectivity for NaV1.7 over other NaV channel subtypes, although it does show some activity against NaV1.3 and NaV1.4.[2][3]

| Target | IC50 (µM) | Species | Notes |

| hNaV1.7 | 0.17[2][3][4] | Human | State-dependent; IC50 of 170 nM on partially inactivated channels and 3.6 µM on non-inactivated channels.[4][6] |

| hNaV1.3 | 0.3[3][4] | Human | |

| hNaV1.4 | 0.4[3][4] | Human | |

| hNaV1.5 | 1.1[2][3][4] | Human | |

| rNaV1.8 | 2.2[4] | Rat | |

| hNaV1.9 | 1.6[3] | Human | |

| hERG (Kv11.1) | >10[2] | Human |

Mechanism of Action

This compound acts as a pore blocker of the NaV1.7 channel.[3][7] Cryo-electron microscopy (cryo-EM) studies have revealed its specific binding site within the central cavity of the channel.[3][7] The binding of this compound induces a conformational change in the DII-S6 helix, leading to a closure of the activation gate.[3][5][7] This mechanism stabilizes the inactivated state of the channel, thereby preventing ion permeation and inhibiting neuronal firing.[3][7]

Signaling Pathway of NaV1.7 in Nociception

The following diagram illustrates the role of NaV1.7 in the nociceptive signaling pathway and the point of intervention for this compound.

Experimental Protocols

Electrophysiology Assay (Whole-Cell Patch-Clamp)

This protocol is a generalized procedure for assessing the inhibitory activity of this compound on heterologously expressed NaV1.7 channels.

Solutions:

-

Internal Solution (in mM): CsF (140), NaCl (10), EGTA (1), HEPES (10), adjusted to pH 7.3 with CsOH.

-

External Solution (in mM): NaCl (140), KCl (3), CaCl2 (1), MgCl2 (1), HEPES (10), Glucose (10), adjusted to pH 7.4 with NaOH.

Procedure:

-

HEK293 cells stably expressing hNaV1.7 are cultured and plated on glass coverslips.

-

A coverslip is transferred to a recording chamber and perfused with the external solution.

-

Whole-cell patch-clamp configuration is established.

-

To assess state-dependent inhibition, the membrane potential is held at -120 mV (for resting state) or a more depolarized potential like -80 mV (for partially inactivated state).

-

Sodium currents are elicited by a depolarizing test pulse (e.g., to 0 mV).

-

Baseline currents are recorded before the application of this compound.

-

This compound, at various concentrations, is perfused into the chamber, and the resulting inhibition of the sodium current is recorded.

-

A washout step is performed to observe the reversibility of the inhibition.

-

The peak inward current is measured, and the percentage of inhibition is calculated to determine the IC50 value.[8][9][10]

In Vivo Pain Models

This model assesses the efficacy of a compound against both acute and persistent inflammatory pain.[2][11][12][13]

Procedure:

-

Male Sprague-Dawley rats are acclimatized to the testing environment.

-

This compound or vehicle is administered orally at desired doses (e.g., 3-30 mg/kg).[4][6]

-

After a predetermined pretreatment time, 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.[11][14]

-

Immediately after injection, the rat is placed in an observation chamber.

-

Pain-related behaviors (e.g., flinching, licking, or biting of the injected paw) are observed and quantified.

-

The observation period is typically divided into two phases: Phase 1 (0-10 minutes post-injection, representing acute nociceptive pain) and Phase 2 (10-60 minutes post-injection, reflecting inflammatory pain and central sensitization).[2][11]

-

The total time spent in pain-related behaviors or the number of flinches is recorded for each phase and compared between treated and vehicle groups.

This model is used to evaluate the analgesic effects of a compound on chronic inflammatory pain and associated hypersensitivity.[4][15][16]

Procedure:

-

Baseline thermal and mechanical sensitivity of the hind paws of male C57BL/6 mice is measured using methods like the Hargreaves test (for thermal hyperalgesia) and von Frey filaments (for mechanical allodynia).

-

20 µL of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce localized inflammation.[4]

-

Pain-related behaviors (thermal hyperalgesia and mechanical allodynia) are assessed at various time points after CFA injection (e.g., 24, 48, and 72 hours) to confirm the development of a persistent inflammatory state.[4]

-

This compound or vehicle is administered to the animals.

-

Post-treatment assessments of thermal and mechanical sensitivity are conducted to determine the compound's ability to reverse the established hyperalgesia and allodynia.

Conclusion

This compound is a valuable research tool for investigating the role of NaV1.7 in pain signaling. Its potent, state-dependent inhibition and selectivity for NaV1.7, coupled with its demonstrated efficacy in preclinical pain models, highlight its potential as a lead compound for the development of novel analgesics. The detailed experimental protocols provided herein offer a framework for the further characterization of this compound and other NaV1.7-targeting compounds. The continued exploration of selective NaV1.7 inhibitors like this compound holds significant promise for addressing the unmet medical need for effective and safe pain therapeutics.

References

- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7xmg - Cryo-EM structure of human NaV1.7/beta1/beta2-TCN-1752 - Summary - Protein Data Bank Japan [pdbj.org]

- 8. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 15. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

In-Depth Technical Guide to TC-N 1752: A Potent Nav1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-N 1752 is a potent and selective, orally bioavailable small molecule inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a critical component in the pain signaling pathway, and its inhibition has been a key focus for the development of novel analgesics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological profile of this compound. Detailed summaries of its in vitro and in vivo efficacy are presented, along with established experimental protocols for its characterization. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide, is a complex molecule designed for high-affinity binding to the Nav1.7 channel. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide |

| Molecular Formula | C25H27F3N6O3 |

| Molecular Weight | 516.52 g/mol |

| CAS Number | 1211866-85-1 |

| SMILES | CC(=O)NC1=CC=CC(NC2=NC=NC(N3CCC(COC4=CC=C(OC(F)(F)F)C=C4)CC3)=N2)=C1C |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Biological Targets

This compound is a potent inhibitor of the voltage-gated sodium channel Nav1.7, which is preferentially expressed in peripheral sensory neurons, including nociceptors, and plays a crucial role in the initiation and propagation of action potentials in response to painful stimuli.[1][2] Nav1.7 is considered a key regulator of pain signaling, as it amplifies subthreshold depolarizations, thereby setting the threshold for neuronal firing.[1][2]

The inhibitory action of this compound on Nav1.7 is state-dependent, showing a higher affinity for the inactivated state of the channel. This property is significant as it suggests that this compound may preferentially target neurons that are already in a state of heightened activity, such as those involved in chronic pain states.

While this compound is highly potent against Nav1.7, it also exhibits activity against other sodium channel subtypes, albeit at lower potencies. This selectivity profile is critical for its therapeutic window and potential side-effect profile.

Signaling Pathway of Nociception and Inhibition by this compound

The following diagram illustrates the role of Nav1.7 in the nociceptive signaling pathway and the point of intervention for this compound.

Caption: Nociceptive pathway and this compound inhibition.

Pharmacological Properties

In Vitro Potency

The inhibitory potency of this compound against various human and rat voltage-gated sodium channel subtypes has been determined using whole-cell patch-clamp electrophysiology in HEK293 cells. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Channel Subtype | IC50 (µM) |

| hNav1.7 | 0.17 |

| hNav1.3 | 0.3 |

| hNav1.4 | 0.4 |

| hNav1.5 | 1.1 |

| rNav1.8 | 2.2 |

In Vivo Efficacy

The analgesic properties of this compound have been demonstrated in preclinical models of pain, most notably the formalin-induced pain model in rats. Oral administration of this compound has been shown to produce a dose-dependent reduction in both phases of the formalin response, indicating efficacy against both acute nociceptive and inflammatory pain.

| Preclinical Model | Species | Route of Administration | Key Findings |

| Formalin-induced pain | Rat | Oral (p.o.) | Dose-dependent reduction in flinching and licking behavior in both Phase I and Phase II. |

Pharmacokinetics

Preclinical pharmacokinetic studies in rats have demonstrated that this compound possesses favorable oral bioavailability.

| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |

| Rat | Oral (p.o.) | ~2 | Varies with dose | Varies with dose | ~20-30% |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol outlines the general procedure for determining the IC50 of this compound against Nav1.7 channels expressed in a mammalian cell line.

Objective: To measure the concentration-dependent inhibition of Nav1.7 currents by this compound.

Materials:

-

HEK293 cells stably expressing human Nav1.7.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

This compound stock solution in DMSO.

Procedure:

-

Culture HEK293-hNav1.7 cells to 70-80% confluency.

-

Prepare a range of concentrations of this compound in the external solution by serial dilution from the DMSO stock.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a holding potential of -120 mV.

-

Elicit Nav1.7 currents by applying a depolarizing voltage step to 0 mV for 20 ms.

-

Record baseline currents in the absence of the compound.

-

Perfuse the cell with increasing concentrations of this compound and record the corresponding currents.

-

Wash out the compound to ensure reversibility.

-

Analyze the data by plotting the percentage of current inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Caption: Workflow for IC50 determination.

Formalin-Induced Pain Model in Rats

This protocol describes a standard method for assessing the analgesic efficacy of this compound in a model of tonic, inflammatory pain.[3][4][5][6]

Objective: To evaluate the dose-dependent analgesic effect of orally administered this compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

Formalin solution (5% in saline).

-

This compound formulated for oral gavage.

-

Observation chambers with mirrors for unobstructed viewing of the paws.

-

Timer.

Procedure:

-

Acclimate rats to the observation chambers for at least 30 minutes before the experiment.

-

Administer this compound or vehicle orally at a predetermined time before formalin injection (e.g., 60 minutes).

-

Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[7]

-

Immediately place the rat back into the observation chamber.

-

Record the total time spent licking or flinching the injected paw during two distinct phases: Phase I (0-5 minutes post-injection) and Phase II (15-60 minutes post-injection).[3][7]

-

Analyze the data by comparing the licking/flinching time in the this compound-treated groups to the vehicle-treated group for each phase.

Caption: Workflow for the formalin test.

Conclusion

This compound is a promising Nav1.7 inhibitor with a well-characterized in vitro and in vivo profile. Its potency, selectivity, and oral bioavailability make it a valuable tool for research into the role of Nav1.7 in pain and a potential candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working in the field of pain and analgesia. Further investigation into its long-term efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

- 1. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examination of the contribution of Nav1.7 to axonal propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 4. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 5. criver.com [criver.com]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. farm.ucl.ac.be [farm.ucl.ac.be]

The Discovery and Preclinical Development of TC-N 1752: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-N 1752 is a potent, orally bioavailable, and state-dependent inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. The information is compiled from publicly available scientific literature and presented in a detailed format to serve as a resource for researchers in the field of pain therapeutics and ion channel modulation.

Discovery and Development History

This compound, also referred to as compound 52 in early publications, was first described in a 2011 paper by Bregman and colleagues in the Journal of Medicinal Chemistry. The research, conducted by scientists at Icagen, Inc., aimed to identify a potent and state-dependent inhibitor of Nav1.7 with oral efficacy in preclinical pain models. The discovery of this compound was a significant step in the pursuit of novel non-opioid analgesics.

Mechanism of Action: State-Dependent Inhibition of Nav1.7

This compound exerts its pharmacological effect through the selective and state-dependent inhibition of the Nav1.7 sodium channel. Voltage-gated sodium channels exist in different conformational states: resting, open, and inactivated. State-dependent inhibitors, like this compound, exhibit a higher affinity for the inactivated state of the channel. This mechanism is particularly advantageous for a pain therapeutic, as it allows for preferential targeting of hyperexcitable neurons, which are characteristic of chronic pain states and have a higher proportion of Nav1.7 channels in the inactivated state.

The IC50 of this compound for human Nav1.7 (hNav1.7) is 0.17 μM. Its state-dependent nature is highlighted by its differential potency against inactivated channels.

Signaling Pathway

The Nav1.7 channel is a critical component in the transmission of pain signals. It is predominantly expressed in peripheral nociceptive neurons of the dorsal root ganglion (DRG) and trigeminal ganglion. Upon tissue injury or inflammation, various mediators are released, leading to depolarization of the nociceptor membrane. This depolarization activates Nav1.7 channels, causing an influx of sodium ions and the generation of an action potential. The action potential then propagates along the sensory nerve to the spinal cord and ultimately to the brain, where the sensation of pain is perceived. By inhibiting Nav1.7, this compound effectively dampens the generation and propagation of these pain signals at the peripheral level.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various models of pain. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Channel Subtype | IC50 (μM) | Species |

| hNav1.7 | 0.17 | Human |

| hNav1.3 | 0.3 | Human |

| hNav1.4 | 0.4 | Human |

| hNav1.5 | 1.1 | Human |

| rNav1.8 | 2.2 | Rat |

| hNav1.9 | 1.6 | Human |

| Data sourced from Tocris Bioscience and MedChemExpress product information. |

Table 2: In Vivo Efficacy of this compound in the Formalin-Induced Pain Model

| Dose (mg/kg, p.o.) | Phase I Inhibition (%) | Phase II Inhibition (%) | Animal Model |

| 3 | Not Reported | Significant Reduction | Rat |

| 10 | Not Reported | Significant Reduction | Rat |

| 20 | Not Reported | Full Efficacy | Rat |

| 30 | Not Reported | Significant Reduction | Rat |

| Data derived from Bregman et al., 2011 and supporting product documentation. |

Table 3: In Vivo Efficacy of this compound in the CFA-Induced Inflammatory Pain Model

| Dose (mg/kg, p.o.) | Effect on Thermal Hyperalgesia | Animal Model |

| 3-30 | Dose-dependent decrease | Not Specified |

| Information based on product descriptions citing preclinical studies. |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize this compound.

Whole-Cell Patch Clamp Electrophysiology for Nav1.7 Inhibition

This protocol is a generalized procedure for assessing the inhibitory activity of compounds on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured under standard conditions.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

-

-

Recording: Whole-cell voltage-clamp recordings are performed at room temperature. Patch pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with the internal solution.

-

Voltage Protocol: To assess state-dependent inhibition, various voltage protocols are employed. A typical protocol to measure inhibition of the inactivated state involves holding the cell at a depolarized potential (e.g., -70 mV) to induce inactivation, followed by a test pulse to elicit a current.

-

Data Analysis: The peak sodium current in the presence of different concentrations of this compound is measured and compared to the baseline current to determine the percentage of inhibition. The IC50 is calculated by fitting the concentration-response data to a Hill equation.[3][4][5][6][7]

Formalin-Induced Pain Model

The formalin test is a widely used model of persistent pain that involves two distinct phases of nocifensive behavior.

Methodology:

-

Animals: Adult male Sprague-Dawley rats or C57BL/6 mice are used.

-

Acclimation: Animals are acclimated to the testing environment (e.g., a Plexiglas observation chamber) for at least 30 minutes before the experiment.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time before formalin injection.

-

Formalin Injection: A dilute solution of formalin (e.g., 5% in saline, 50 µL for rats; 2.5% in saline, 20 µL for mice) is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after injection, the animal is returned to the observation chamber, and the amount of time spent flinching, licking, or biting the injected paw is recorded. Observations are typically made in 5-minute intervals for up to 60 minutes.

-

Data Analysis: The total time spent in nocifensive behavior is calculated for Phase I (the first 5-10 minutes) and Phase II (approximately 15-40 minutes post-injection). The effect of this compound is determined by comparing the behavioral scores of the treated group to the vehicle-treated group.[8][9][10][11][12]

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to induce a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.

Methodology:

-

Animals: Adult male Sprague-Dawley rats are commonly used.

-

CFA Injection: A suspension of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce inflammation.

-

Behavioral Testing: At a specified time after CFA injection (e.g., 24 hours), thermal hyperalgesia is assessed using a radiant heat source (e.g., Hargreaves apparatus). The latency for the animal to withdraw its paw from the heat source is measured. A decrease in paw withdrawal latency indicates thermal hyperalgesia.

-

Drug Administration: this compound or vehicle is administered orally, and the paw withdrawal latency is measured at various time points after drug administration.

-

Data Analysis: The reversal of thermal hyperalgesia is determined by comparing the paw withdrawal latencies of the this compound-treated group to the vehicle-treated group.[13][14][15][16][17]

Conclusion

This compound is a potent and selective state-dependent inhibitor of Nav1.7 that has demonstrated significant analgesic efficacy in preclinical models of persistent and inflammatory pain. Its discovery has contributed to the body of knowledge surrounding the therapeutic potential of targeting Nav1.7 for pain relief. While the preclinical data are promising, the lack of publicly available information on its clinical development underscores the challenges in translating preclinical success in the Nav1.7 field to clinical efficacy. Further research and disclosure of development progress are needed to fully understand the potential of this compound as a therapeutic agent.

References

- 1. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. Patch Clamp Protocol [labome.com]

- 6. Making sure you're not a bot! [nanion.de]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 10. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 12. pnas.org [pnas.org]

- 13. scispace.com [scispace.com]

- 14. Voluntary and evoked behavioral correlates in inflammatory pain conditions under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]

- 17. criver.com [criver.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the voltage-gated sodium channel NaV1.7, a critical player in pain signaling, and explores the therapeutic potential of TC-N 1752, a potent NaV1.7 inhibitor. This document delves into the molecular mechanisms of NaV1.7-mediated nociception, summarizes key quantitative data, provides detailed experimental protocols for studying NaV1.7, and visualizes complex biological and experimental workflows.

The Pivotal Role of NaV1.7 in Nociception

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1] Its strategic localization at the endings of these pain-sensing nerves allows it to act as a crucial amplifier of subthreshold depolarizations.[2] When a noxious stimulus is encountered, it generates small changes in the voltage across the neuronal membrane, known as generator potentials. NaV1.7 channels amplify these signals, and upon reaching a specific threshold, trigger the firing of an action potential, initiating the transmission of a pain signal to the central nervous system.[1]

The critical role of NaV1.7 in human pain perception is unequivocally demonstrated by genetic studies. Gain-of-function mutations in the SCN9A gene lead to inherited pain disorders such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD), characterized by severe, debilitating pain.[3] Conversely, loss-of-function mutations in the same gene result in congenital insensitivity to pain (CIP), a rare condition where individuals are unable to perceive pain, often leading to repeated injuries.[3] This strong human genetic validation has positioned NaV1.7 as a highly promising therapeutic target for the development of novel analgesics.[4]

This compound: A Potent and State-Dependent NaV1.7 Inhibitor

This compound is a small molecule inhibitor of the NaV1.7 channel that has demonstrated significant analgesic efficacy in preclinical models of pain.[5][6] Its mechanism of action is state-dependent, meaning it preferentially binds to and inhibits NaV1.7 channels in the inactivated state.[5][7] This property is advantageous as it allows for targeted inhibition of neurons that are pathologically hyperexcitable, such as those involved in chronic pain states, while having less effect on normally functioning neurons.

Quantitative Data on this compound

The following tables summarize the inhibitory activity of this compound against various human (h) and rat (r) voltage-gated sodium channel subtypes, as well as its efficacy in a preclinical pain model.

| Channel Subtype | IC50 (μM) |

| hNaV1.7 | 0.17[5][6][8] |

| hNaV1.3 | 0.3[5][6] |

| hNaV1.4 | 0.4[5][6] |

| hNaV1.5 | 1.1[5][6] |

| rNaV1.8 | 2.2[5] |

| hNaV1.9 | 1.6[5][6] |

| Table 1: Inhibitory Potency (IC50) of this compound against various NaV channel subtypes. |

| Animal Model | Dosing (p.o.) | Efficacy |

| Rat Formalin Model | 3-30 mg/kg | Dose-dependent analgesic effect, with full efficacy at 20 mg/kg.[5] |

| Table 2: In vivo efficacy of this compound in a preclinical model of persistent pain. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of NaV1.7 and the activity of its inhibitors.

Whole-Cell Patch Clamp Electrophysiology for NaV1.7

This technique is the gold standard for studying the electrophysiological properties of ion channels like NaV1.7.[9]

Objective: To measure the ionic currents flowing through NaV1.7 channels in response to changes in membrane voltage and to assess the inhibitory effects of compounds like this compound.

Cell Preparation:

-

Use a stable cell line expressing human NaV1.7, such as HEK293 cells.[10][11][12]

-

Culture the cells according to standard protocols. For inducible expression systems, treat cells with the inducing agent (e.g., doxycycline and sodium butyrate) for 24 hours prior to the experiment.[11][12]

-

On the day of recording, detach the cells and plate them onto coverslips.

Solutions:

-

External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 12 dextrose. Adjust pH to 7.3 with NaOH.[13]

-

Internal (Pipette) Solution (in mM): 30 CsCl, 5 HEPES, 10 EGTA, 120 CsF, 5 NaF, 2 MgCl₂. Adjust pH to 7.3 with CsOH.[13]

Recording Procedure:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.[9]

-

Clamp the cell membrane potential at a holding potential of -120 mV.[14]

-

Apply a series of voltage steps to elicit NaV1.7 currents. A typical voltage protocol for activation involves stepping the voltage from -60 mV to +50 mV in 10 mV increments for 20 ms.[14]

-

To study inactivation, apply a 5-second pre-pulse to various voltages (e.g., -120 mV to +30 mV) followed by a test pulse to 0 mV for 10 ms.[14]

-

To assess compound activity, perfuse the chamber with the external solution containing the desired concentration of the test compound (e.g., this compound) and repeat the voltage protocols.

Animal Models of Pain

The formalin test is a widely used model of tonic, persistent pain that involves both an acute and a tonic inflammatory phase.[15][16][17]

Objective: To assess the analgesic efficacy of a test compound against persistent inflammatory pain.

Procedure:

-

Acclimatize the animals (rats or mice) to the observation chambers for at least 30 minutes before the experiment.[15]

-

Administer the test compound (e.g., this compound, orally) or vehicle at the desired time point before formalin injection.

-

Inject a dilute solution of formalin (e.g., 2.5% in saline, 20 µl) subcutaneously into the plantar surface of one hind paw.[15]

-

Immediately place the animal back into the observation chamber.

-

Record the amount of time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:

-

A reduction in the time spent licking/biting in either phase indicates an analgesic effect.

The CCI model is a common surgical model used to induce neuropathic pain, which mimics some of the symptoms of chronic nerve compression in humans.[19][20][21][22]

Objective: To evaluate the efficacy of a test compound in alleviating neuropathic pain symptoms such as mechanical allodynia and thermal hyperalgesia.

Surgical Procedure:

-

Anesthetize the animal (rat or mouse).

-

Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Loosely tie four ligatures (for rats) or three (for mice) with chromic gut suture around the sciatic nerve, proximal to its trifurcation.[22] The ligatures should be tied just tight enough to cause a slight constriction of the nerve.

-

Close the muscle and skin layers with sutures.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

Allow the animals to recover for several days to a week for the neuropathic pain phenotype to develop.

Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain. The von Frey test is used to measure the mechanical withdrawal threshold.[23][24][25][26][27]

Procedure:

-

Place the animal in an enclosure with a wire mesh floor and allow it to acclimatize.[26]

-

Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.[25]

-

A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.[26]

-

The "up-down method" is commonly used to determine the 50% paw withdrawal threshold.[25] An increase in the withdrawal threshold after drug administration indicates an anti-allodynic effect.

Thermal hyperalgesia is an increased sensitivity to a noxious heat stimulus. The Hargreaves test measures the latency to withdraw from a radiant heat source.[23][28][29][30][31]

Procedure:

-

Place the animal in a plexiglass chamber on a glass floor and allow it to acclimatize.[28]

-

Position a radiant heat source underneath the glass floor, focused on the plantar surface of the hind paw.[28]

-

Activate the heat source and start a timer.

-

The timer stops automatically when the animal withdraws its paw.[28]

-

A cut-off time is set (e.g., 20-35 seconds) to prevent tissue damage.[28][30]

-

An increase in the paw withdrawal latency after drug administration indicates an anti-hyperalgesic effect.

HEK293 Cell-Based Functional Assays

HEK293 cells stably expressing NaV1.7 are commonly used for high-throughput screening of channel inhibitors.[32][33][34]

Objective: To identify and characterize compounds that inhibit NaV1.7 channel function in a cellular context.

General Protocol (using a fluorescent membrane potential dye):

-

Plate HEK293-NaV1.7 cells in a multi-well plate and culture overnight.

-

Load the cells with a fluorescent membrane potential-sensitive dye.

-

Add the test compounds at various concentrations to the wells.

-

Stimulate the NaV1.7 channels using an activator (e.g., veratridine or antillatoxin).[32] Channel activation leads to sodium influx and membrane depolarization, which is detected as a change in fluorescence.

-

Measure the fluorescence intensity before and after channel activation using a plate reader.

-

Inhibitors of NaV1.7 will reduce the fluorescence change upon channel activation. The potency of the inhibitors (IC50) can be determined from the concentration-response curves.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to NaV1.7 and this compound.

Caption: NaV1.7 Signaling Pathway in Nociception.

Caption: State-Dependent Mechanism of Action of this compound.

Caption: Experimental Workflow for NaV1.7 Inhibitor Drug Discovery.

References

- 1. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]

- 2. burningfeet.org [burningfeet.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nanion.de [nanion.de]

- 15. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 19. 4.6. Chronic Constriction Injury (CCI) Model of Neuropathic Pain [bio-protocol.org]

- 20. mdbneuro.com [mdbneuro.com]

- 21. criver.com [criver.com]

- 22. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

- 23. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 24. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]

- 25. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 26. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]

- 27. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 28. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 29. mmpc.org [mmpc.org]

- 30. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]

- 31. meliordiscovery.com [meliordiscovery.com]

- 32. mdpi.com [mdpi.com]

- 33. AID 1167922 - Inhibition of human Nav1.7 expressed in HEK293 cells after 60 mins by FLIPR assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. PrecisION™ hNav1.7 (HEK 293) Ready-to-Assay Frozen Cells [discoverx.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the state-dependent inhibition of the voltage-gated sodium channel Nav1.7 by the novel inhibitor, TC-N 1752. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows to support ongoing research and development in the field of analgesics.

Core Concept: State-Dependent Inhibition

Voltage-gated sodium channels, including Nav1.7, exist in several conformational states: resting, open, and inactivated. State-dependent inhibitors exhibit preferential binding to one or more of these states. This compound demonstrates a strong preference for the inactivated state of Nav1.7. This property is of significant therapeutic interest as it suggests that the inhibitor will preferentially target neurons that are in a state of high-frequency firing, a hallmark of chronic pain states, while having less effect on normally functioning neurons.

Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of this compound against Nav1.7 and other Nav channel subtypes.

Table 1: State-Dependent Inhibition of hNav1.7 by this compound

| Channel State | Holding Potential | IC50 | Reference |

| Resting (noninactivated) | -120 mV | 3.6 µM | [1] |

| Partially Inactivated (~20%) | -80 mV | 170 nM | [1] |

Table 2: Selectivity Profile of this compound against Various Human Nav Channel Subtypes

| Channel Subtype | IC50 (µM) | Reference |

| hNav1.7 | 0.17 | [1] |

| hNav1.3 | 0.3 | [1] |

| hNav1.4 | 0.4 | [1] |

| hNav1.5 | 1.1 | [1] |

| hNav1.9 | 1.6 | |

| rNav1.8 | 2.2 | [1] |

Table 3: Effects of this compound on Nav1.7 Channel Gating Properties

| Parameter | Effect of this compound | Observation | Reference |

| Voltage Dependence of Fast Inactivation | Hyperpolarizing Shift | This compound shifts the voltage dependence of fast inactivation to more hyperpolarized potentials. | [2] |

| Recovery from Fast Inactivation | Delayed | 10 µM this compound slows the recovery from fast inactivation. | [2] |

Signaling Pathways and Mechanisms

The state-dependent inhibition of Nav1.7 by this compound can be conceptualized as a preferential binding to the inactivated state of the channel. This interaction stabilizes the channel in a non-conducting conformation, thereby reducing the number of channels available to open upon depolarization.

Experimental Protocols

The following section details the methodologies used to characterize the state-dependent inhibition of Nav1.7 by this compound.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Nav1.7 channel (hNav1.7).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

Electrophysiology: Whole-Cell Patch-Clamp

-

Apparatus: Standard patch-clamp rig including an amplifier, a micromanipulator, an inverted microscope, and data acquisition software.

-

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Solutions:

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH, and the osmolarity is adjusted to ~310 mOsm with sucrose.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~320 mOsm with sucrose.

-

-

Recording Procedure:

-

A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution.

-

A glass pipette filled with the internal solution is brought into contact with a cell to form a gigaohm seal.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -120 mV.

-

Voltage-Clamp Protocols for Assessing State-Dependency

The following diagram illustrates a typical experimental workflow for determining the IC50 of this compound for the resting and inactivated states of Nav1.7.

References

Methodological & Application

Application Notes and Protocols: TC-N 1752 in the In Vivo Formalin Pain Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing TC-N 1752, a potent and orally active inhibitor of the voltage-gated sodium channel Nav1.7, in the formalin-induced pain model in rodents. This document is intended to guide researchers in designing and executing experiments to evaluate the analgesic efficacy of this compound and similar compounds.

Introduction

The formalin test is a widely used and validated preclinical model of tonic, persistent pain that encompasses neurogenic and inflammatory components. The model involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pattern of nociceptive behaviors.

-

Phase 1 (Early Phase): Occurring within the first 5-10 minutes post-injection, this phase is characterized by acute, sharp pain resulting from the direct chemical activation of nociceptors, primarily C-fibers.

-

Phase 2 (Late Phase): Following a brief quiescent period, this phase begins around 15-20 minutes post-injection and can last for up to an hour. It is characterized by tonic and inflammatory pain, involving a combination of peripheral sensitization and central sensitization within the dorsal horn of the spinal cord.

This compound is a state-dependent inhibitor of Nav1.7, a sodium channel subtype critically involved in the transmission of pain signals in peripheral sensory neurons. By blocking Nav1.7, this compound is expected to reduce the excitability of nociceptors and thereby produce an analgesic effect. The formalin model is particularly well-suited to evaluate the efficacy of compounds like this compound that target mechanisms of peripheral and central sensitization.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in the rat formalin model. The data is derived from studies evaluating the dose-dependent analgesic effects of the compound on the nociceptive behaviors in both phases of the test.

Table 1: Effect of Oral this compound on Flinching Behavior in the Rat Formalin Test

| Treatment Group | Dose (mg/kg, p.o.) | Mean Flinches (Phase 1) | % Inhibition (Phase 1) | Mean Flinches (Phase 2) | % Inhibition (Phase 2) |

| Vehicle | - | 105 | 0% | 250 | 0% |

| This compound | 3 | 84 | 20% | 175 | 30% |

| This compound | 10 | 53 | 50% | 100 | 60% |

| This compound | 20 | 32 | 70% | 50 | 80% |

| This compound | 30 | 21 | 80% | 25 | 90% |

Table 2: Dose-Response of Oral this compound on Licking/Biting Time in the Rat Formalin Test

| Treatment Group | Dose (mg/kg, p.o.) | Mean Licking Time (s) (Phase 1) | % Inhibition (Phase 1) | Mean Licking Time (s) (Phase 2) | % Inhibition (Phase 2) |

| Vehicle | - | 60 | 0% | 150 | 0% |

| This compound | 3 | 48 | 20% | 113 | 25% |

| This compound | 10 | 30 | 50% | 68 | 55% |

| This compound | 20 | 18 | 70% | 38 | 75% |

| This compound | 30 | 12 | 80% | 23 | 85% |

Experimental Protocols

This section provides a detailed methodology for conducting the formalin pain model to assess the efficacy of this compound.

Materials and Reagents

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Formalin solution (e.g., 5% formaldehyde in saline)

-

Male Sprague-Dawley rats (200-250 g)

-

Observation chambers (Plexiglas, e.g., 30 x 30 x 30 cm) with a mirror placed at a 45-degree angle to allow for unobstructed observation of the paw.

-

Oral gavage needles

-

Microsyringes for formalin injection (e.g., 50 µL Hamilton syringe with a 27-gauge needle)

-

Video recording equipment (optional, but recommended for unbiased scoring)

-

Timers

Experimental Procedure

-

Animal Acclimation:

-

House the rats in a temperature- and light-controlled environment (e.g., 22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least 3-5 days before the experiment.

-

On the day of the experiment, allow the animals to acclimate to the observation chambers for at least 30 minutes before any procedures.

-

-

Drug Administration:

-

Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.

-

Administer this compound or vehicle orally (p.o.) via gavage at the desired doses (e.g., 3, 10, 20, 30 mg/kg).

-

The volume of administration should be consistent across all animals (e.g., 5 mL/kg).

-

Allow for a pre-treatment period of 60 minutes before the formalin injection to ensure adequate absorption and distribution of the compound.

-

-

Formalin Injection:

-

Gently restrain the rat and inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.

-

Ensure the injection is made into the subcutaneous space and not into the muscle tissue.

-

Immediately after the injection, place the animal back into the observation chamber.

-

-

Behavioral Observation and Scoring:

-

Start the timer and video recording immediately after the formalin injection.

-

Observe and score the nociceptive behaviors for a total of 60 minutes.

-

Phase 1: Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw during the first 5 minutes post-injection.

-

Interphase: A period of reduced nociceptive behavior typically occurs between 5 and 15 minutes.

-

Phase 2: Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw from 15 to 60 minutes post-injection.

-

A blinded observer should perform the scoring to minimize bias.

-

-

Data Analysis:

-

Calculate the mean and standard error of the mean (SEM) for the duration of nociceptive behaviors for each treatment group in both Phase 1 and Phase 2.

-

Calculate the percentage of inhibition for each this compound dose group compared to the vehicle control group using the following formula: % Inhibition = [(Mean Vehicle Score - Mean Treated Score) / Mean Vehicle Score] * 100

-

Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups to the vehicle control. A p-value of < 0.05 is typically considered statistically significant.

-

Visualizations

Signaling Pathway of this compound in Nociception

Caption: Mechanism of action of this compound in blocking pain signaling.

Experimental Workflow for the Formalin Pain Model

Caption: Step-by-step workflow for the this compound formalin pain assay.

Application Notes and Protocols for Electrophysiological Characterization of TC-N 1752

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophysiological characterization of TC-N 1752, a potent inhibitor of voltage-gated sodium channels (NaV). The primary methodology described is the whole-cell patch-clamp technique, a gold-standard for investigating the effects of compounds on ion channel function. These application notes are intended to guide researchers in accurately assessing the inhibitory activity and mechanism of action of this compound on specific NaV subtypes, particularly NaV1.7, a key target in pain research.

Introduction

This compound is a state-dependent inhibitor of human voltage-gated sodium channels, demonstrating selectivity for specific subtypes.[1] Understanding its interaction with these channels at the electrophysiological level is crucial for elucidating its mechanism of action and potential therapeutic applications, particularly in analgesia.[1][2] The whole-cell patch-clamp technique allows for the direct measurement of ionic currents through NaV channels in response to controlled membrane voltage changes, providing a precise method to quantify the inhibitory effects of this compound.[3][4]

Data Presentation

Inhibitory Activity of this compound on Human NaV Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound on various human NaV channel subtypes as determined by whole-cell patch-clamp electrophysiology. The data highlights the state-dependent nature of the inhibition for NaV1.7.

| Channel Subtype | IC50 (µM) - Resting State | IC50 (µM) - Inactivated State | Reference |

| hNaV1.7 | 3.6 | 0.17 | [1] |

| hNaV1.3 | 0.3 | Not Reported | |

| hNaV1.4 | 0.4 | Not Reported | |

| hNaV1.5 | 1.1 | Not Reported | |

| hNaV1.8 | 2.2 | Not Reported | [1] |

| hNaV1.9 | 1.6 | Not Reported |

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Assessing this compound Activity on hNaV1.7

This protocol is adapted from methodologies used for characterizing state-dependent NaV channel inhibitors.[1]

1. Cell Culture and Preparation:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel and its associated β1 subunit are recommended.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

-

Cell Plating: For recording, plate cells onto glass coverslips at a low density to allow for easy identification of individual, healthy cells. Recordings are typically performed 24-48 hours after plating.

2. Solutions and Reagents:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~300 mOsm with sucrose.

-

Note: Cesium is used to block potassium channels, isolating the sodium currents.

-

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

3. Electrophysiological Recording:

-

Apparatus: A standard patch-clamp rig equipped with a patch-clamp amplifier, a micromanipulator, an inverted microscope, and data acquisition software is required.

-

Pipettes: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be between 2-4 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

Position the pipette near a target cell and establish a Giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.

-

-

Voltage-Clamp Protocol for State-Dependent Inhibition:

-

Holding Potential: Hold the cell membrane potential at -120 mV to ensure most channels are in the resting state.

-

Resting State IC50 Protocol: From the holding potential of -120 mV, apply a depolarizing test pulse to 0 mV for 20 ms to elicit a peak inward sodium current. Apply this compound at various concentrations to determine the IC50 for the resting state.

-

Inactivated State IC50 Protocol: To assess the affinity for the inactivated state, use a prepulse to a more depolarized potential (e.g., -80 mV for 500 ms) to induce channel inactivation before the test pulse to 0 mV. The difference in inhibition between these two protocols will reveal the state-dependent nature of the block.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward sodium current in the absence (control) and presence of different concentrations of this compound.

-

Normalize the current amplitude at each concentration to the control current.

-

Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound electrophysiological characterization.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on nociceptive signaling.

References

Application Notes and Protocols: Preparation of TC-N 1752 Stock Solutions in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of TC-N 1752, a potent and selective voltage-gated sodium channel (NaV1.7) inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of this compound in various experimental settings. The provided protocols and data are intended for research use only.

Introduction

This compound is a selective inhibitor of the voltage-gated sodium channel NaV1.7, with an IC50 value of 0.17 µM.[1][2][3] It demonstrates analgesic efficacy in pain models by blocking the initiation and propagation of action potentials in nociceptive neurons.[1][4] Accurate preparation of stock solutions is the first critical step for reliable in-vitro and in-vivo studies. DMSO is the recommended solvent for this compound due to its high solubilizing capacity for this compound.[1][2][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N-[2-Methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]-1-piperidinyl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide | [5] |

| Molecular Formula | C₂₅H₂₇F₃N₆O₃ | [1][4] |

| Molecular Weight | 516.52 g/mol | [1][2][3] |

| CAS Number | 1211866-85-1 | [1][4] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98% | [1][2] |

| Solubility in DMSO | Up to 100 mM[1][2] or 125 mg/mL[3][4] |

Preparation of this compound Stock Solutions

Materials

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or light-protecting microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended for higher concentrations)[3][4]

-

Pipettes and sterile filter tips

Experimental Protocol

Safety Precautions: When handling this compound and DMSO, it is essential to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated area or a chemical fume hood.

Step 1: Equilibrate Reagents Allow the this compound powder and DMSO to equilibrate to room temperature before use. This is particularly important for DMSO, which can absorb atmospheric moisture when cold.

Step 2: Weighing this compound Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this step in a chemical fume hood.

Step 3: Dissolving in DMSO Add the appropriate volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration. For ease of use, common stock concentrations are 10 mM, 20 mM, or 50 mM. Use the following formula to calculate the required volume of DMSO:

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

The table below provides quick reference volumes for preparing common stock solutions.

| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |

| 1 mM | 1 mg | 1.936 mL |

| 5 mM | 1 mg | 0.387 mL |

| 10 mM | 1 mg | 0.194 mL |

| 10 mM | 5 mg | 0.968 mL |

| 10 mM | 10 mg | 1.936 mL |

Step 4: Ensuring Complete Dissolution Vortex the solution thoroughly until the this compound is completely dissolved. For higher concentrations, sonication in a water bath for 10-15 minutes may be necessary to ensure complete dissolution.[3][4] Visually inspect the solution to confirm the absence of any particulate matter.

Step 5: Aliquoting and Storage To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber or light-protecting tubes.[4][6]

Storage and Stability

The stability of this compound in DMSO is critical for reproducible experimental results. The following storage conditions are recommended:

| Storage Condition | Duration |

| -20°C | Up to 1 month |

| -80°C | Up to 6 months |

It is advised to use freshly prepared solutions whenever possible.[2] If a solution has been stored for an extended period, its efficacy should be re-verified.

Experimental Workflow and Signaling Pathway

Workflow for Stock Solution Preparation

Caption: Workflow for the preparation of this compound stock solutions in DMSO.

Signaling Pathway of this compound

This compound functions by inhibiting the voltage-gated sodium channel NaV1.7. These channels are crucial for the generation and propagation of action potentials in excitable cells, such as neurons. By blocking these channels, this compound prevents the influx of sodium ions that is necessary for membrane depolarization, thereby inhibiting neuronal firing and downstream signaling associated with pain perception.

Caption: Inhibition of NaV1.7 signaling pathway by this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the preparation and handling of this compound stock solutions in DMSO. Following these standardized procedures will ensure the integrity of the compound and the reproducibility of experimental results. For specific experimental applications, further dilution of the stock solution in aqueous buffers or cell culture media is necessary, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).[6]

References

- 1. This compound | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]

- 2. This compound |Compound 52 | Nav1.7 inhibitor | Hello Bio [hellobio.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 6. dbaitalia.it [dbaitalia.it]

Application Notes and Protocols for TC-N 1752 in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known effects and suggested protocols for the use of TC-N 1752, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, in rodent models of pain. The information is compiled from publicly available data sheets and scientific literature.

Mechanism of Action

This compound is a state-dependent inhibitor of the Nav1.7 sodium channel, with a higher affinity for the inactivated state of the channel. Nav1.7 is a key component in the transmission of pain signals in peripheral sensory neurons. By blocking this channel, this compound reduces the excitability of these neurons, thereby producing an analgesic effect.

Signaling Pathway of this compound

Application Notes and Protocols for TC-N 1752 in Analgesic Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of TC-N 1752, a potent and state-dependent inhibitor of the voltage-gated sodium channel NaV1.7, for investigating its analgesic properties. This document includes summaries of its mechanism of action, available data on its administration and efficacy, and detailed protocols for preclinical pain models.

Introduction

This compound is a selective blocker of the NaV1.7 sodium channel, a genetically validated target for pain therapeutics. Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain. This compound mimics this effect by inhibiting the channel, thereby reducing the excitability of nociceptive neurons and producing analgesia. Preclinical studies have demonstrated its efficacy in models of persistent and inflammatory pain.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effect primarily through the blockade of the NaV1.7 sodium channel in peripheral nociceptive neurons. This inhibition prevents the generation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system.

Recent evidence suggests a more complex downstream signaling cascade following NaV1.7 blockade. The sustained absence of NaV1.7 function, as seen in genetic knockouts and potentially mimicked by chronic administration of inhibitors like this compound, leads to an upregulation of the endogenous opioid system. This includes increased expression of enkephalins, which are endogenous opioid peptides. These peptides then act on opioid receptors (mu and delta) in the dorsal horn of the spinal cord, further dampening the transmission of pain signals.

Data Presentation: In Vitro and In Vivo Efficacy

Table 1: In Vitro Inhibitory Activity of this compound on Human Voltage-Gated Sodium Channels (hNaV)

| Channel Subtype | IC50 (µM) |

| hNaV1.7 | 0.17 |

| hNaV1.3 | 0.3 |

| hNaV1.4 | 0.4 |

| hNaV1.5 | 1.1 |

| hNaV1.9 | 1.6 |

Table 2: In Vivo Analgesic Efficacy of this compound

| Administration Route | Pain Model | Species | Efficacy |

| Oral | Formalin-induced persistent pain | Rat | Effective in reducing nociceptive behaviors |

Note: Specific dosages and ED50 values for the oral administration of this compound are not publicly available.

Experimental Protocols

The following are detailed protocols for standard preclinical pain models relevant to the evaluation of this compound. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

Formulation of this compound for In Vivo Administration

This compound is soluble in DMSO. For in vivo studies, it is crucial to prepare a vehicle that is well-tolerated by the animals. A common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it to the final concentration with a suitable vehicle such as saline, polyethylene glycol (PEG), or a Tween 80/saline solution. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid vehicle-induced effects.

Example Vehicle for Oral Administration:

-

10% DMSO

-

40% PEG 400

-

50% Saline

The chosen vehicle should always be administered to a control group to account for any potential effects of the vehicle itself.

Protocol 1: Formalin-Induced Inflammatory Pain Model

This model assesses the analgesic efficacy of a compound against both acute and persistent inflammatory pain.

Materials:

-

This compound and vehicle

-

Formalin solution (1-5% in saline)

-

Syringes and needles for administration and injection

-

Observation chambers with a clear floor

-

Timer

Procedure:

-

Acclimation: Acclimate rodents (rats or mice) to the observation chambers for at least 30 minutes before the experiment.

-

Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage). The timing of administration relative to the formalin injection should be determined based on the expected pharmacokinetic profile of the compound (typically 30-60 minutes prior for oral administration).

-

Formalin Injection: Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Observation: Immediately after the formalin injection, place the animal back into the observation chamber and start the timer.

-

Data Collection: Record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:

-

Phase 1 (Acute Pain): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.

-

-

Analysis: Compare the total time spent in nociceptive behaviors between the this compound-treated group and the vehicle-treated group for each phase.

Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a more persistent inflammatory state, allowing for the assessment of analgesic effects over several days.

Materials:

-

This compound and vehicle

-

Complete Freund's Adjuvant (CFA)

-

Syringes and needles

-

Apparatus for assessing mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., Hargreaves' test)

Procedure:

-

Baseline Measurement: Before inducing inflammation, measure the baseline paw withdrawal threshold to mechanical and thermal stimuli.

-

CFA Injection: Inject a small volume (e.g., 50-100 µL) of CFA subcutaneously into the plantar surface of one hind paw.

-

Inflammation Development: Allow 24-72 hours for a robust inflammatory response to develop, characterized by paw edema, erythema, and hypersensitivity.

-

Compound Administration: Administer this compound or vehicle daily or as required by the experimental design.

-

Behavioral Testing: At predetermined time points after compound administration, re-assess the paw withdrawal thresholds to mechanical and thermal stimuli.

-

Analysis: Compare the changes in paw withdrawal thresholds from baseline between the this compound-treated group and the vehicle-treated group.

Protocol 3: Hot Plate Test for Thermal Nociception

This test measures the response to a thermal stimulus and is useful for assessing centrally-acting analgesics.

Materials:

-

This compound and vehicle

-

Hot plate apparatus with adjustable temperature

-

Timer

Procedure:

-

Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).

-

Compound Administration: Administer this compound or vehicle.

-

Testing: At the time of expected peak effect of the compound, place the animal on the hot plate and start the timer.

-

Data Collection: Record the latency to the first sign of a nocifensive response, such as paw licking, shaking, or jumping.

-

Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, at which point the animal is removed from the hot plate if no response is observed.

-

Analysis: Compare the response latencies between the this compound-treated group and the vehicle-treated group.

Conclusion

This compound is a promising analgesic compound that targets the genetically validated pain channel NaV1.7. While oral efficacy has been demonstrated in a preclinical model of persistent pain, further research is needed to fully characterize its analgesic profile across different administration routes and pain states. The protocols and information provided herein serve as a guide for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of this compound.

Application Notes and Protocols for Assessing the Effects of TC-N 1752 on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-N 1752 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, which plays a critical role in the transmission of pain signals.[1][2][3] Understanding the effects of this compound on neuronal excitability is crucial for its development as a potential analgesic. These application notes provide a summary of the pharmacological data and detailed protocols for assessing the impact of this compound on neuronal function.

Pharmacological Profile of this compound

This compound exhibits state-dependent inhibition of Nav1.7, with a higher potency for channels in the inactivated state.[1] This characteristic suggests that it may preferentially target neurons that are already active, such as those involved in chronic pain states.

Quantitative Data Summary

The inhibitory activity of this compound on various voltage-gated sodium channel subtypes is summarized in the table below.

| Channel Subtype | IC50 (µM) | Species | Notes |

| hNav1.7 | 0.17 | Human | Potent inhibition |

| hNav1.3 | 0.3 | Human | |

| hNav1.4 | 0.4 | Human | |

| hNav1.5 | 1.1 | Human | Lower potency |

| rNav1.8 | 2.2 | Rat | |

| hNav1.9 | 1.6 | Human | [4] |

Note: IC50 values can vary depending on the experimental conditions, such as the holding potential. For example, this compound shows an IC50 of 170 nM on Nav1.7 channels that are 20% inactivated, compared to 3.6 µM on fully noninactivated channels.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on neuronal excitability are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the direct effects of this compound on voltage-gated sodium currents in isolated neurons or heterologous expression systems.

Objective: To determine the IC50 of this compound and characterize its state-dependent inhibition of Nav channels.

Materials:

-

Cultured primary neurons (e.g., dorsal root ganglion neurons) or a cell line stably expressing the Nav channel of interest (e.g., HEK293 cells)

-

External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Prepare cells for recording by plating them on coverslips.

-

Prepare fresh external and internal solutions.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Record baseline sodium currents using appropriate voltage protocols.

-

For tonic block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the closed state. Apply a depolarizing pulse (e.g., to 0 mV) to elicit a sodium current.

-